

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

molecular weight and formula

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Compound of Interest

Compound Name: 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

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An In-Depth Technical Guide to **4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid**, a sulfonamide-containing aromatic carboxylic acid. The document details its core chemical properties, outlines a robust and plausible synthetic pathway, discusses methodologies for structural characterization and purification, and explores its potential applications within the field of medicinal chemistry and drug discovery. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to understand and apply this information in a laboratory setting.

Core Compound Identification and Properties

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is a unique molecule integrating a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This combination of functional groups suggests its potential utility as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.

Molecular Structure and Formula

The fundamental identification of this compound is rooted in its molecular structure and resulting properties.

- Molecular Formula: C₁₃H₁₇NO₄S
- Molecular Weight: 283.34 g/mol [\[1\]](#)
- IUPAC Name: **4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid**
- CAS Number: 190981-17-2

Physicochemical Data Summary

The predicted and known physicochemical properties are essential for handling, formulation, and predicting the compound's behavior in biological systems.

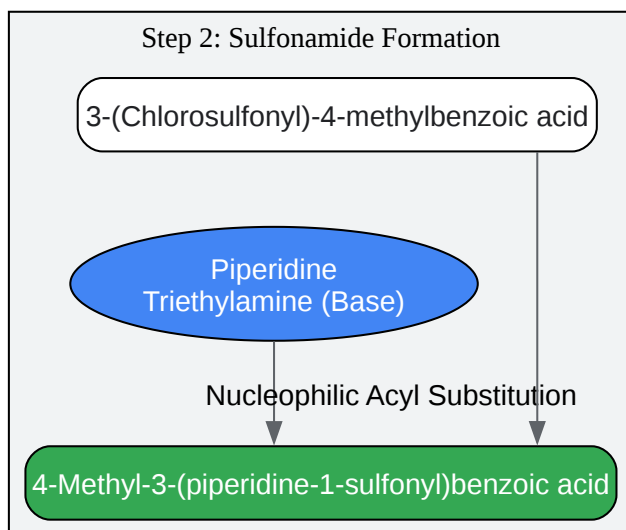
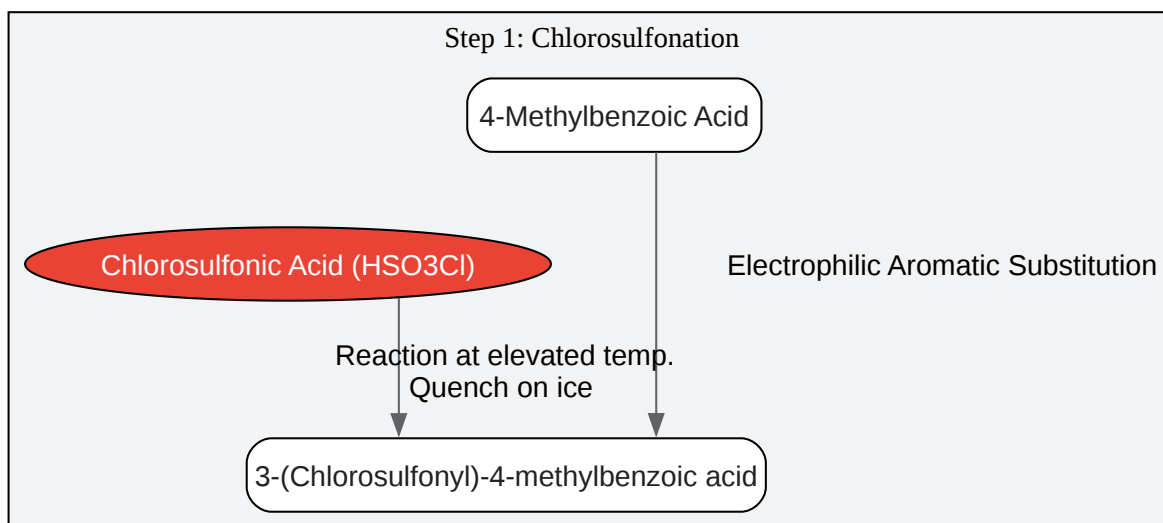
Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO ₄ S	N/A
Molecular Weight	283.34 g/mol	[1]
Topological Polar Surface Area	72.8 Å ²	Predicted
logP (Predicted)	1.9 - 2.5	Predicted
Hydrogen Bond Donors	1 (Carboxylic Acid)	Calculated
Hydrogen Bond Acceptors	4 (Sulfonyl & Carbonyl Oxygens)	Calculated
Appearance	White to off-white solid	Expected

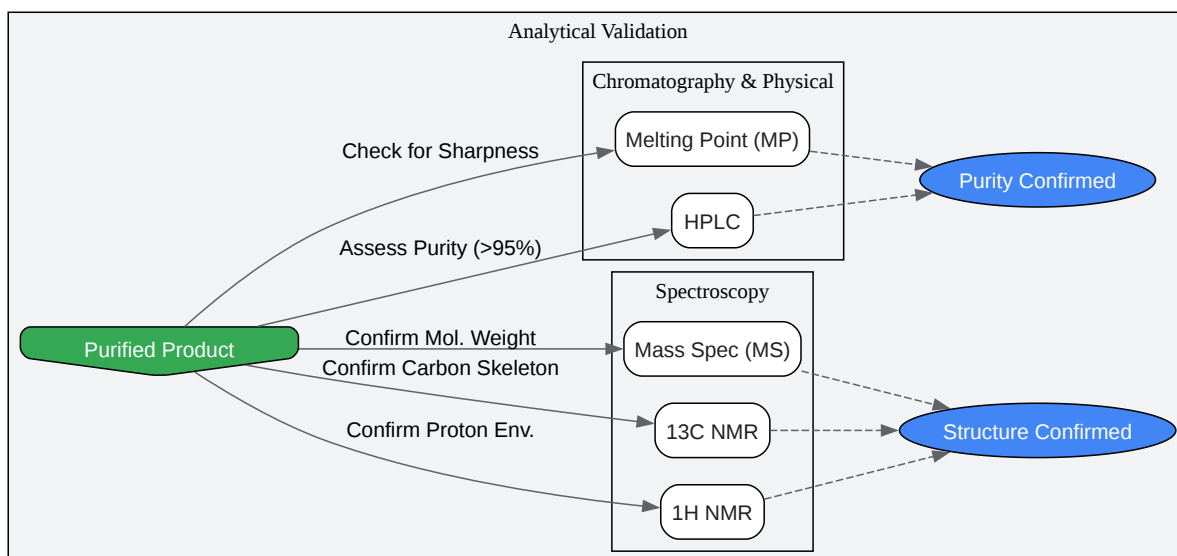
Synthesis Pathway and Experimental Protocol

While a specific, published synthesis for this exact molecule is not readily available in peer-reviewed literature, a chemically sound and robust two-step synthesis can be proposed based on well-established reactions for analogous sulfamoylbenzoic acids.[\[2\]](#)[\[3\]](#) The strategy involves the chlorosulfonation of 4-methylbenzoic acid followed by amidation with piperidine.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, starting from commercially available materials.





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References

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- 3. benchchem.com [benchchem.com]
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Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com